3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid

Catalog No.
S3330530
CAS No.
503564-50-9
M.F
C6H6F9O3P
M. Wt
328.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid

CAS Number

503564-50-9

Product Name

3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonic acid

Molecular Formula

C6H6F9O3P

Molecular Weight

328.07 g/mol

InChI

InChI=1S/C6H6F9O3P/c7-3(8,1-2-19(16,17)18)4(9,10)5(11,12)6(13,14)15/h1-2H2,(H2,16,17,18)

InChI Key

FGHHNAZKTIELTK-UHFFFAOYSA-N

SMILES

C(CP(=O)(O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(CP(=O)(O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid is a fluorinated phosphonic acid characterized by its unique chemical structure that includes a long-chain perfluorinated hydrocarbon tail. This compound is notable for its high degree of fluorination, which imparts significant hydrophobic and lipophobic properties. The presence of the phosphonic acid group (-PO(OH)₂) allows it to interact with various substrates, making it a valuable compound in both research and industrial applications.

Currently, there is no scientific research readily available on the specific mechanism of action of NFHPA in biological systems.

  • Persistence: Due to the strong carbon-fluorine bonds, NFHPA might be persistent in the environment, raising concerns about long-term exposure.
  • Bioaccumulation: The hydrophobic nature of NFHPA could lead to bioaccumulation in organisms, potentially impacting ecosystems.
  • Toxicity: More research is needed to determine the specific toxicity of NFHPA. However, some PFCAs have been linked to adverse health effects, highlighting the need for caution.

  • Neutralization Reactions: It can react with bases to form salts and water. For example:
    3 3 4 4 5 5 6 6 6 Nonafluorohexylphosphonic acid+BaseSalt+Water\text{3 3 4 4 5 5 6 6 6 Nonafluorohexylphosphonic acid}+\text{Base}\rightarrow \text{Salt}+\text{Water}
  • Acid-Base Reactions: As a phosphonic acid, it can react with metals to produce hydrogen gas and metal phosphonates:
    Metal+3 3 4 4 5 5 6 6 6 Nonafluorohexylphosphonic acidMetal phosphonate+H2(g)\text{Metal}+\text{3 3 4 4 5 5 6 6 6 Nonafluorohexylphosphonic acid}\rightarrow \text{Metal phosphonate}+\text{H}_2(g)
  • Esterification: It can form esters when reacted with alcohols under acidic conditions:
    3 3 4 4 5 5 6 6 6 Nonafluorohexylphosphonic acid+AlcoholPhosphonic ester+Water\text{3 3 4 4 5 5 6 6 6 Nonafluorohexylphosphonic acid}+\text{Alcohol}\rightarrow \text{Phosphonic ester}+\text{Water}

Synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid typically involves:

  • Fluorination of Hexyl Phosphonic Acid: This can be achieved through methods such as electrochemical fluorination or using fluorinating agents like sulfur tetrafluoride.
  • Phosphonylation: The introduction of the phosphonic acid group can be done via reactions involving phosphorus oxychloride or phosphorus trichloride with appropriate alcohols or phenols.

These methods allow for the selective introduction of fluorine atoms into the alkyl chain while maintaining the integrity of the phosphonic acid functionality.

The applications of 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid span several fields:

  • Surface Coatings: Its hydrophobic properties make it suitable for use in water-repellent coatings.
  • Biocides: Potential use in agricultural applications as a biocide due to its unique properties.
  • Chemical Intermediates: Utilized in the synthesis of other fluorinated compounds or as a reagent in organic synthesis.
  • Material Science: Investigated for its role in modifying surfaces or materials to enhance performance characteristics.

Interaction studies involving 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid focus on its behavior in biological systems and environmental contexts. Research indicates that its unique structure influences its solubility and interaction with various substrates. Studies often employ techniques such as:

  • NMR Spectroscopy: To analyze molecular interactions.
  • Mass Spectrometry: For studying degradation products and metabolic pathways.
  • Cell Culture Assays: To evaluate biological activity and toxicity.

These studies are crucial for understanding how this compound behaves in different environments and its potential impacts on health and ecology.

Several compounds share structural similarities with 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Perfluorooctanoic AcidEight-carbon chain fully fluorinatedKnown for environmental persistence
Tris(2-(2-methoxyethoxy)ethyl) phosphatePhosphate ester with ethylene glycol unitsUsed as a flame retardant
Perfluorododecanoic AcidTwelve-carbon chain fully fluorinatedSimilar hydrophobic properties but longer carbon chain

Uniqueness

The uniqueness of 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid lies in its specific balance between hydrophobicity due to the perfluorinated tail and reactivity from the phosphonic acid group. This combination allows it to serve specialized roles in both industrial applications and potential biological interactions that other similar compounds may not fulfill.

XLogP3

1.9

Wikipedia

(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)phosphonic acid

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-19

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